molecular formula C8H5Br2NS B2993328 2,4-Dibromo-7-methyl-1,3-benzothiazole CAS No. 1427420-57-2

2,4-Dibromo-7-methyl-1,3-benzothiazole

Cat. No.: B2993328
CAS No.: 1427420-57-2
M. Wt: 307
InChI Key: VWUZTWXIWFBQMT-UHFFFAOYSA-N
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Description

2,4-Dibromo-7-methyl-1,3-benzothiazole is a chemical compound with the CAS Number: 1427420-57-2 . It has a molecular weight of 307.01 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiazoles are known to participate in various chemical reactions. For instance, they can be used as building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 307.01 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antitumor Activities and Mechanism of Action

Benzothiazoles, particularly those substituted at the 4-aminophenyl position, have been identified as potent and selective antitumor agents. Their mechanism of action is thought to involve selective uptake by sensitive cells, followed by induction of cytochrome P450 1A1, leading to the formation of reactive intermediates and extensive DNA adducts, resulting in cell death (Bradshaw & Westwell, 2004).

Prodrug Development for Enhanced Delivery

Prodrug strategies, such as amino acid conjugation, have been employed to overcome the limitations posed by the lipophilicity of antitumor benzothiazoles. Water-soluble, chemically stable prodrugs that can revert to their parent amine in vivo have shown promise in preclinical evaluations, demonstrating manageable toxic side effects and potent antitumor efficacy (Bradshaw et al., 2002).

Pharmacological Properties and Clinical Potential

The pharmacological development of benzothiazoles has involved the synthesis of fluorinated analogs to prevent metabolic inactivation and the design of water-soluble prodrugs for parenteral administration. Such modifications aim to improve the antitumor specificity and broaden the spectrum of activity against various cancer cell lines, supporting the potential of these compounds for clinical evaluation (Bradshaw & Westwell, 2004).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word for it is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2,4-dibromo-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZTWXIWFBQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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